molecular formula C9H12F3N3 B13601124 2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine

Cat. No.: B13601124
M. Wt: 219.21 g/mol
InChI Key: HRHMVDLISFAYRD-UHFFFAOYSA-N
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Description

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of the trifluoroethyl group in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One method involves the use of 2,2,2-trifluoroethyl(mesityl)-iodonium triflate as a reagent, which allows for the selective trifluoroethylation of indoles under mild conditions . This reaction is metal-free and exhibits high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as flash chromatography and recrystallization ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, catalysts like palladium on activated charcoal.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl ketones, while reduction may produce trifluoroethyl alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine is unique due to its indazole core combined with the trifluoroethyl group, which imparts distinct chemical properties such as increased metabolic stability and enhanced lipophilicity. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H12F3N3

Molecular Weight

219.21 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydroindazol-3-amine

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)5-15-8(13)6-3-1-2-4-7(6)14-15/h1-5,13H2

InChI Key

HRHMVDLISFAYRD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=C2C1)N)CC(F)(F)F

Origin of Product

United States

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